2-Cyclopentylcyclobutanone
Overview
Description
2-Cyclopentylcyclobutanone is an organic compound characterized by a cyclobutane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylcyclobutanone typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition, where cyclopentene and cyclobutene are reacted under specific conditions to form the desired compound . This reaction often requires the presence of a catalyst and can be carried out under photochemical or thermal conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylcyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-Cyclopentylcyclobutanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 2-Cyclopentylcyclobutanone involves its interaction with molecular targets through its cyclobutane and cyclopentane rings. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Cyclobutanone: A smaller cyclic ketone with similar reactivity but different structural properties.
Cyclopentanone: Another cyclic ketone with a five-membered ring, offering different reactivity and applications.
Cyclohexanone: A six-membered cyclic ketone with broader industrial applications.
Uniqueness: 2-Cyclopentylcyclobutanone is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
2-cyclopentylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-6-5-8(9)7-3-1-2-4-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUXAZOWQGFRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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